![molecular formula C19H23ClN2O B13402052 3-(2-chloro-11-oxido-5,6-dihydrobenzo[b][1]benzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13402052.png)
3-(2-chloro-11-oxido-5,6-dihydrobenzo[b][1]benzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chloro-11-oxido-5,6-dihydrobenzobbenzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine is a complex organic compound with a unique structure that includes a chlorinated benzazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-11-oxido-5,6-dihydrobenzobbenzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzazepine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted benzylamine.
Chlorination: Introduction of the chlorine atom is typically done using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Oxidation: The oxidation step to form the oxido group can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Amine Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-11-oxido-5,6-dihydrobenzobbenzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the oxido group back to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more oxidized benzazepine derivatives, while substitution reactions can produce a variety of substituted benzazepines.
Scientific Research Applications
3-(2-chloro-11-oxido-5,6-dihydrobenzobbenzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: It can be used to study the effects of benzazepine derivatives on biological systems, including their interactions with enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-chloro-11-oxido-5,6-dihydrobenzobbenzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the specific application, but generally, the compound can modulate the activity of its targets through binding interactions, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chloro-5,6-dihydrobenzobbenzazepin-11-yl)-N-methyl-1-propanamine
- 3-Chloro-5-acetyliminodibenzyl
- 3-chloro-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one
Uniqueness
What sets 3-(2-chloro-11-oxido-5,6-dihydrobenzobbenzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxido group, in particular, can significantly influence its reactivity and interactions with biological targets.
bbenzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C19H23ClN2O |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
3-(2-chloro-11-oxido-5,6-dihydrobenzo[b][1]benzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H23ClN2O/c1-21(2)12-5-13-22(23)18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3 |
InChI Key |
UIGJATGQVCHTIR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC[N+]1(C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



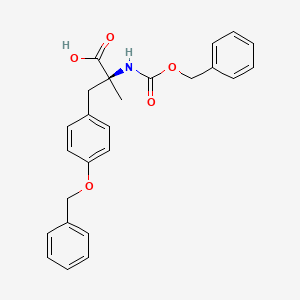
![[(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13401985.png)
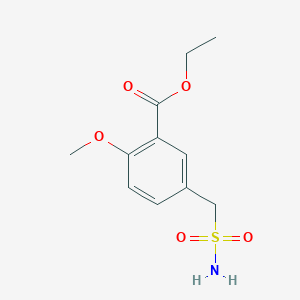

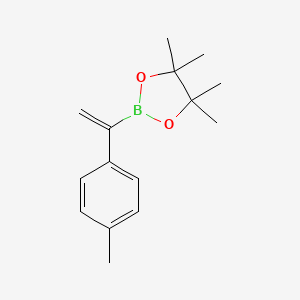

![Ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate](/img/structure/B13402006.png)
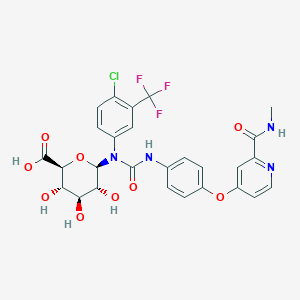
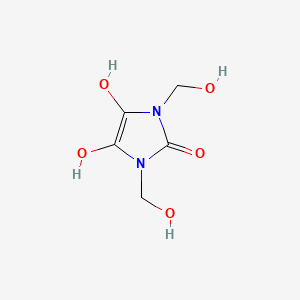
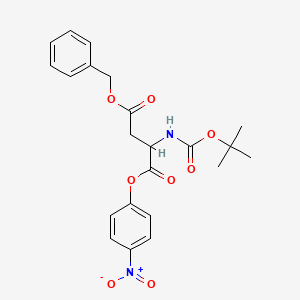
![7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13402027.png)
![2,2',7,7'-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B13402029.png)
![2-[[6-[6-[3-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402032.png)
